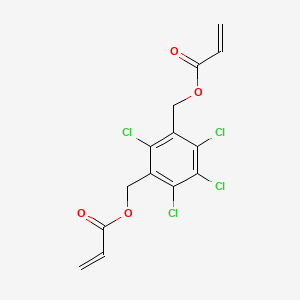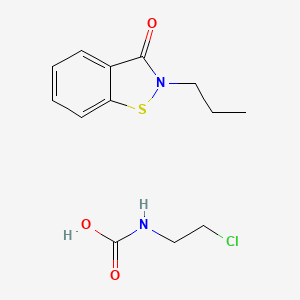
Bromide ion Br-80
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromide ion Br-80 is an isotope of bromine with a mass number of 80. It is a radioactive isotope with a half-life of approximately 17.68 minutes . Bromine, represented by the symbol Br, is a member of the halogen group on the periodic table and is commonly found in the form of bromide ions (Br⁻). Bromide ions are colorless and have various applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromide ions can be synthesized through the dissociation of bromide salts in water. For example, sodium bromide (NaBr) dissociates in water to form sodium ions (Na⁺) and bromide ions (Br⁻) . The reaction is as follows: [ \text{NaBr} \rightarrow \text{Na}^+ + \text{Br}^- ]
Industrial Production Methods: In industrial settings, bromide ions are often produced through the extraction of bromine from seawater or brine. The process involves the oxidation of bromide ions to bromine gas (Br₂) using chlorine gas (Cl₂). The bromine gas is then condensed and purified .
Chemical Reactions Analysis
Types of Reactions: Bromide ions undergo various types of chemical reactions, including:
Oxidation: Bromide ions can be oxidized to bromine gas (Br₂) using oxidizing agents such as chlorine gas (Cl₂) or ozone (O₃). [ 2 \text{Br}^- + \text{Cl}_2 \rightarrow 2 \text{Cl}^- + \text{Br}_2 ]
Substitution: Bromide ions can participate in nucleophilic substitution reactions, where they replace other halide ions in organic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine gas (Cl₂), ozone (O₃)
Solvents: Water, organic solvents like tetrachloromethane (CCl₄)
Major Products Formed:
Oxidation: Bromine gas (Br₂)
Substitution: Organic bromides (R-Br)
Scientific Research Applications
Bromide ion Br-80 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bromide ion Br-80 involves its ability to undergo radioactive decay, emitting beta particles and gamma radiation. This property makes it useful as a radiotracer in various scientific applications . In biological systems, bromide ions can replace chloride ions (Cl⁻) in cellular processes, affecting ion transport and cellular functions .
Comparison with Similar Compounds
Chloride Ion (Cl⁻): Similar in size and charge to bromide ions, but less reactive.
Iodide Ion (I⁻): Larger than bromide ions and more reactive in substitution reactions.
Fluoride Ion (F⁻): Smaller and more electronegative than bromide ions, leading to different reactivity patterns.
Uniqueness of Bromide Ion Br-80: this compound is unique due to its radioactive properties, which make it valuable as a radiotracer in scientific research. Its ability to undergo beta decay and emit gamma radiation allows for precise tracking and imaging in various applications .
Properties
CAS No. |
146346-96-5 |
|---|---|
Molecular Formula |
Br- |
Molecular Weight |
79.91853 g/mol |
IUPAC Name |
bromine-80(1-) |
InChI |
InChI=1S/BrH/h1H/p-1/i1+0 |
InChI Key |
CPELXLSAUQHCOX-IGMARMGPSA-M |
Isomeric SMILES |
[80Br-] |
Canonical SMILES |
[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



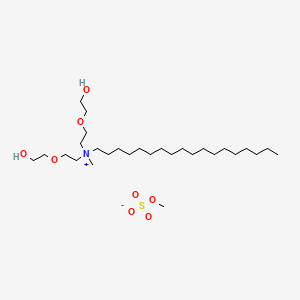
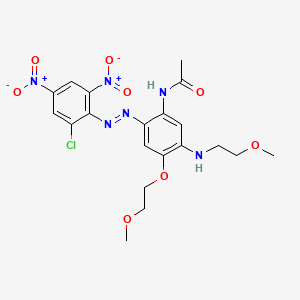
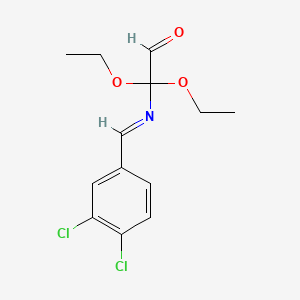
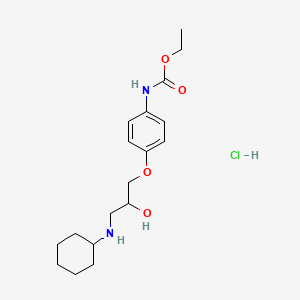
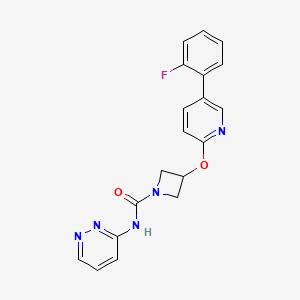

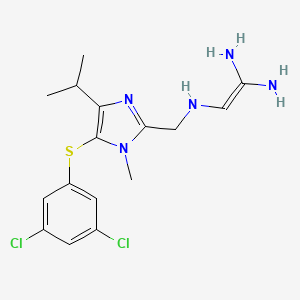
![7,18-bis(3-sulfanylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12697662.png)
